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molecular formula C10H13NO2 B8604395 Methyl 2-(methyl(phenyl)amino)acetate

Methyl 2-(methyl(phenyl)amino)acetate

Cat. No. B8604395
M. Wt: 179.22 g/mol
InChI Key: LEWVLNKSZUIEKO-UHFFFAOYSA-N
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Patent
US05153236

Procedure details

To 500 ml of water/methanol (1/4 weight ratio), 30 g of N-phenyl-N-methylglycine methyl ester and 12.3 g (1.1 equivalent weight) of NaOH were added and refluxed for 2 hours. The methanol was evaporated from the reaction mixture under reduced pressure. Then, water was added thereto and unreacted starting materials were extracted with methylene chloride. Subsequently, 10% hydrochloric acid was added to the aqueous layer to adjust the pH at about 5, followed by extraction with ether. The ether layer wad dried, and solvent distilled to yield N-methyl-N-phenylglycine in 27.1 g.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:13])[CH2:4][N:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:6].[OH-].[Na+]>O.CO>[CH3:6][N:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:4][C:3]([OH:13])=[O:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
COC(CN(C)C1=CC=CC=C1)=O
Name
Quantity
12.3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The methanol was evaporated from the reaction mixture under reduced pressure
ADDITION
Type
ADDITION
Details
Then, water was added
EXTRACTION
Type
EXTRACTION
Details
were extracted with methylene chloride
ADDITION
Type
ADDITION
Details
Subsequently, 10% hydrochloric acid was added to the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer wad dried
DISTILLATION
Type
DISTILLATION
Details
solvent distilled

Outcomes

Product
Name
Type
product
Smiles
CN(CC(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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